molecular formula C11H22N2O2 B1374656 cis-4-(Boc-amino)-3-methyl-piperidine CAS No. 473839-06-4

cis-4-(Boc-amino)-3-methyl-piperidine

Cat. No. B1374656
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-BDAKNGLRSA-N
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Description

The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .


Physical And Chemical Properties Analysis

Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .

Scientific Research Applications

  • Synthesis of cis- and trans-3-Aminocyclohexanols

    • Field : Organic Chemistry
    • Application : This research involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, and their subsequent reduction to afford cis- and trans-3-aminocyclohexanols .
    • Method : The method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux, conditions that lead to the β-enaminoketones .
    • Results : The results of this research led to the synthesis of both cis- and trans-3-aminocyclohexanols .
  • Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde

    • Field : Chemical Research
    • Application : This compound is used as an intermediate for chemical research .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this research are not specified in the source .
  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Field : Medicinal Chemistry
    • Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : These compounds potentially act as anti-inflammatory and antitumor agents .
  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Field : Medicinal Chemistry
    • Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : These compounds potentially act as anti-inflammatory and antitumor agents .
  • Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde

    • Field : Chemical Research
    • Application : This compound is used as an intermediate for chemical research .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this research are not specified in the source .
  • Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxylic acid

    • Field : Chemical Research
    • Application : This compound is used as an intermediate for chemical research .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this research are not specified in the source .
  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Field : Medicinal Chemistry
    • Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : These compounds potentially act as anti-inflammatory and antitumor agents .
  • Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxylic acid

    • Field : Chemical Research
    • Application : This compound is used as an intermediate for chemical research .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this research are not specified in the source .
  • Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde

    • Field : Chemical Research
    • Application : This compound is used as an intermediate for chemical research .
    • Method : Specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this research are not specified in the source .

Safety And Hazards

While specific safety data for “cis-4-(Boc-amino)-3-methyl-piperidine” is not available, similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

The future directions for research on “cis-4-(Boc-amino)-3-methyl-piperidine” would likely depend on its potential applications. Given the prevalence of piperidine derivatives in pharmaceuticals, it could be of interest for drug discovery .

properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(Boc-amino)-3-methyl-piperidine

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